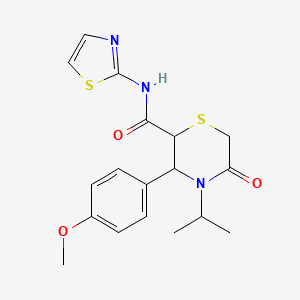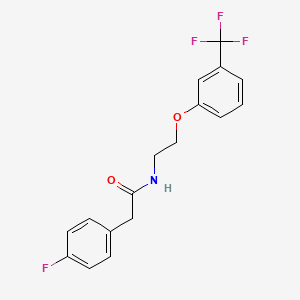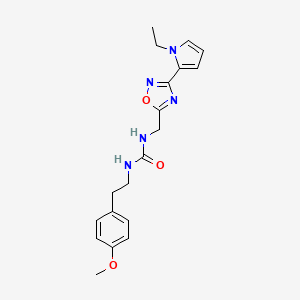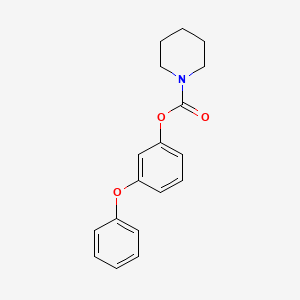![molecular formula C21H29N3O B2742724 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320381-35-7](/img/structure/B2742724.png)
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
科学的研究の応用
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase C and glycogen synthase kinase 3β. This makes it a promising lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one involves the inhibition of specific enzymes, which play a crucial role in various cellular processes. For example, the inhibition of protein kinase C by the compound leads to the suppression of cell proliferation and angiogenesis, which are essential for tumor growth. Similarly, the inhibition of glycogen synthase kinase 3β by the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one depend on the specific enzyme that is inhibited by the compound. For example, the inhibition of protein kinase C by the compound leads to the suppression of cell proliferation and angiogenesis, which are essential for tumor growth. Similarly, the inhibition of glycogen synthase kinase 3β by the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one in lab experiments include its high potency and selectivity for specific enzymes, which makes it an ideal lead compound for drug discovery. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Another direction is the evaluation of the compound's efficacy in animal models of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, the compound's mechanism of action could be further elucidated to identify new targets for drug discovery. Finally, the compound's safety and toxicity profile could be investigated in more detail to ensure its suitability for clinical use.
Conclusion:
In conclusion, 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one is a promising lead compound for drug discovery due to its potent inhibitory activity against specific enzymes. The compound has potential applications in various fields, including medicinal chemistry and drug discovery. However, further research is needed to fully understand the compound's mechanism of action, efficacy, and safety profile.
合成法
The synthesis of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 1-(2-phenylethyl)piperidin-4-amine with 3,3-dimethylbutanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
6-tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)18-12-15-23(16-13-18)14-11-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYVLMRNJANOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2742642.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)

![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

